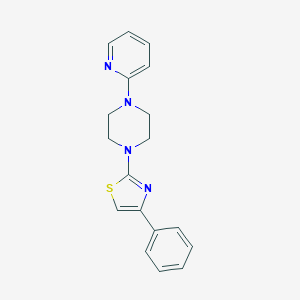![molecular formula C21H26N2O6S2 B299597 Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of piperazinecarboxylate compounds and has been found to exhibit various biological activities.
作用機序
The mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood. However, it has been suggested that Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate may act by inhibiting the activity of certain enzymes or proteins involved in the development of various diseases. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been found to protect against neurodegeneration and oxidative stress.
実験室実験の利点と制限
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities. However, there are also limitations to using Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in lab experiments. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is not fully understood, which may limit its use in mechanistic studies.
将来の方向性
There are several future directions for the study of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate. One direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to elucidate the mechanism of action of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate and to optimize its pharmacological properties.
合成法
The synthesis of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with ethyl chloroformate. The resulting product is then purified using column chromatography. The yield of Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate is approximately 60%.
科学的研究の応用
Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C21H26N2O6S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
ethyl 1,4-bis-(4-methylphenyl)sulfonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-4-29-21(24)20-15-22(30(25,26)18-9-5-16(2)6-10-18)13-14-23(20)31(27,28)19-11-7-17(3)8-12-19/h5-12,20H,4,13-15H2,1-3H3 |
InChIキー |
NOUSMLMZKBDRAG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CCOC(=O)C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)



![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)

![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)